molecular formula C5H8O2 B2818360 (R)-4-Methyldihydrofuran-2(3H)-one CAS No. 65284-00-6

(R)-4-Methyldihydrofuran-2(3H)-one

Cat. No.: B2818360
CAS No.: 65284-00-6
M. Wt: 100.117
InChI Key: ALZLTHLQMAFAPA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Methyldihydrofuran-2(3H)-one is a chiral lactone compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its furan ring, which is a five-membered oxygen-containing ring, and a methyl group attached to the fourth carbon. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyldihydrofuran-2(3H)-one typically involves the use of chiral catalysts or starting materials to ensure the desired ®-configuration. One common method involves the reduction of 4-methyl-2(3H)-furanone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of 4-methyl-2(3H)-furanone using a chiral catalyst.

Industrial Production Methods: Industrial production of ®-4-Methyldihydrofuran-2(3H)-one often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: The methyl group or other positions on the furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

®-4-Methyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-4-Methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    (S)-4-Methyldihydrofuran-2(3H)-one: The enantiomer of ®-4-Methyldihydrofuran-2(3H)-one, which has a different three-dimensional arrangement.

    4-Methyl-2(3H)-furanone: The non-chiral form of the compound, lacking the specific ®- or (S)-configuration.

    Dihydrofuran-2(3H)-one: A similar lactone compound without the methyl group.

Uniqueness: ®-4-Methyldihydrofuran-2(3H)-one is unique due to its chiral nature and specific ®-configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral studies.

Properties

IUPAC Name

(4R)-4-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
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5 g
Type
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Reaction Step Four
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Quantity
30 mL
Type
solvent
Reaction Step Five

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